molecular formula C12H16BrNO2S B077772 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine CAS No. 332906-22-6

1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine

Cat. No. B077772
M. Wt: 318.23 g/mol
InChI Key: GKCILCLYIZSIPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine, typically involves the treatment of substituted benzhydryl chlorides with piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. This method has been utilized to prepare a range of derivatives characterized by 1H-NMR, IR, and elemental analysis (Vinaya et al., 2009).

Molecular Structure Analysis

The crystal and molecular structure of related sulfonamide derivatives has been extensively studied using X-ray crystallography, revealing insights into their conformation and the geometry around sulfur atoms. These studies show that the piperidine ring typically adopts a chair conformation, with the geometry around the S atom being tetrahedral, indicative of the stable molecular configuration of these compounds (Girish et al., 2008).

Chemical Reactions and Properties

1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine and its derivatives participate in various chemical reactions, contributing to their versatility in synthesis and application. For example, they can undergo conjugate additions and cycloaddition reactions, leading to the formation of highly functionalized piperidines and other heterocyclic compounds. These reactions are facilitated by the presence of the sulfonamide group, which acts as a directing and activating group, enhancing the reactivity of the compound (Back & Nakajima, 2000).

Scientific Research Applications

Sulfonamide Inhibitors and Medicinal Applications

Sulfonamide compounds, including those related to 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine, are a significant class of synthetic antibiotics used for treating bacterial infections and conditions caused by other microorganisms. Beyond their antibacterial applications, sulfonamides have found use as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, showcasing their importance across various medical fields (Gulcin & Taslimi, 2018).

Piperidine Derivatives and Pharmacophoric Importance

Piperidine derivatives, as exemplified by phenyl piperidines, have been shown to possess significant potency and selectivity in binding affinity at D(2)-like receptors, underscoring their importance in the development of antipsychotic agents. The study of arylalkyl substituents on piperidine derivatives contributes to our understanding of the pharmacophoric groups responsible for selective and potent receptor activity (Sikazwe et al., 2009).

Cyclic Sulfone Derivatives in Medicinal Chemistry

Cyclic sulfones, which can be structurally related to 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine, have been widely studied for their biological activities. These compounds are utilized in various fields, notably in pharmaceuticals for treating diseases like dermatitis herpetiformis, leprosy, tuberculosis, and others due to their antimicrobial, anti-inflammatory, anticancer, anti-HIV, and anti-inflammatory properties (Alam et al., 2018).

Role of Piperazine and Sulfonamide Derivatives

The study of piperazine derivatives, which share structural similarities with 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine, reveals their widespread therapeutic uses across a variety of conditions, including antipsychotic, antidepressant, anticancer, and antiviral applications. This underlines the flexibility of piperazine as a pharmacophoric entity and its potential in drug discovery (Rathi et al., 2016).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine”, is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-9-11(5-6-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCILCLYIZSIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353372
Record name 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenylsulfonyl)piperidine

CAS RN

332906-22-6
Record name 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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